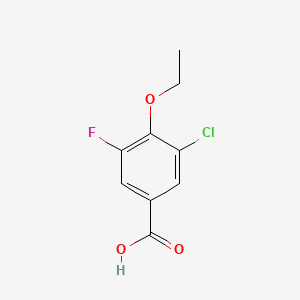

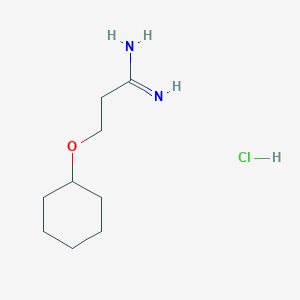

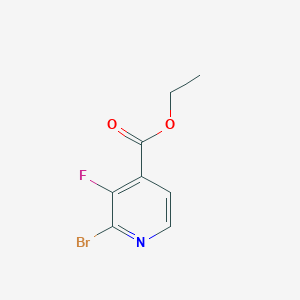

![molecular formula C12H15ClN2O2 B1463596 [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride CAS No. 854705-52-5](/img/structure/B1463596.png)

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride

Descripción general

Descripción

“[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . The compound contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Synthesis Analysis

The synthesis of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” may involve several methods. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .

Molecular Structure Analysis

The molecular structure of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is characterized by the presence of a carboxylate ester and a nitrile . The compound also contains an acidic methylene group, which is flanked by both the nitrile and carbonyl .

Chemical Reactions Analysis

The compound exhibits a variety of chemical reactions due to its three different reactive centers—nitrile, ester, acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Physical And Chemical Properties Analysis

The compound is a colorless liquid with a pleasant odor . It is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Aplicaciones Científicas De Investigación

-

Synthesis and Pharmacological Activities of Azo Dye Derivatives

- Application : Azo dye derivatives are significant in the pharmaceutical sector. The incorporation of heterocyclic moieties into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- Method : The synthesis of azo dye derivatives incorporates heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline .

- Results : The various biological and pharmacological applications of these drugs include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

-

- Application : Cyanoacetamide-N-derivatives are important precursors for heterocyclic synthesis. They are extensively used as reactants to form a variety of heterocyclic compounds .

- Method : The synthesis of cyanoacetamides can be carried out in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results : The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

-

Synthesis of Amino Acid Methyl Esters

- Application : Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

- Method : The synthesis of amino acid methyl esters can be achieved through the esterification of corresponding amino acids with methanol using trimethylchlorosilane .

- Results : This method offers convenience, mild conditions, and good to excellent yields .

-

Transesterification of β-keto esters

- Application : The transesterification of β-keto esters is a significant process in organic synthesis, particularly in the production of esters and polyesters .

- Method : The reaction likely proceeds by way of an acyl ketene intermediate as equimolar amounts of methyl acetoacetate and ethyl benzoylacetate afforded methyl benzoylacetate and ethyl acetoacetate respectively via exchange of the alcohol fragments of both β-keto esters .

- Results : This method is selective for β-keto esters and α-keto esters .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHUTGOHZXALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

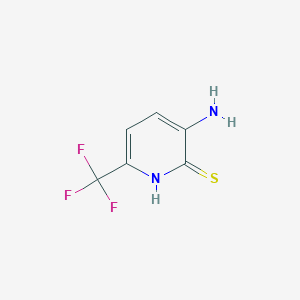

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)

![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)

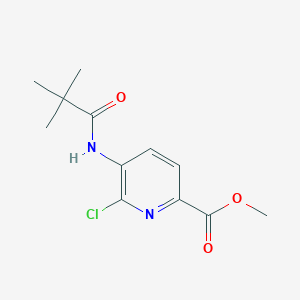

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)